molecular formula C12H24N2O2 B1320871 tert-Butyl ethyl(piperidin-4-yl)carbamate CAS No. 313977-45-6

tert-Butyl ethyl(piperidin-4-yl)carbamate

Cat. No. B1320871
CAS RN: 313977-45-6
M. Wt: 228.33 g/mol
InChI Key: JGRCDKUNLLBMTE-UHFFFAOYSA-N
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Description

Tert-Butyl ethyl(piperidin-4-yl)carbamate (TBEP) is a carbamate derivative of piperidine, a cyclic organic compound. It has been used as a reagent in organic synthesis, as well as for various scientific research applications. TBEP is a low-toxicity compound with a low vapor pressure and high solubility in polar solvents, making it an ideal choice for a wide range of applications.

Scientific Research Applications

Synthesis and Intermediates

Tert-butyl ethyl(piperidin-4-yl)carbamate and its derivatives are vital intermediates in the synthesis of a broad range of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a crucial intermediate in the production of crizotinib, a therapy for cancer, showcasing the compound's importance in medicinal chemistry. The synthesis process, characterized by MS and 1H NMR, highlights the compound's role in creating complex molecular structures necessary for drug development (D. Kong et al., 2016).

Catalytic Applications

The compound and its derivatives have been explored for their catalytic capabilities. In a study, polymethacrylates containing a 4-amino-pyridyl derivative covalently attached showed significant catalytic activity in acylation chemistry, underlining the potential of this compound derivatives in catalysis. These findings indicate the compound's versatility in synthetic organic chemistry, where it can facilitate or enhance chemical transformations (Thiemo Mennenga et al., 2015).

Structural Studies and Characterization

The structural elucidation and characterization of this compound derivatives have provided insights into their chemical properties and potential applications. For example, the synthesis, NMR, and single crystal studies of tert-butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates showcased the detailed analysis of the compound's structure, offering a foundation for further chemical and pharmaceutical research (D. Shanthi et al., 2020).

Safety and Hazards

This compound may cause an allergic skin reaction and serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

tert-Butyl ethyl(piperidin-4-yl)carbamate: plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including acetyl-CoA carboxylases, which are involved in fatty acid biosynthesis and oxidation . The nature of these interactions often involves inhibition or activation of the enzyme’s catalytic activity, leading to alterations in metabolic pathways. Additionally, This compound can bind to specific proteins, influencing their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of This compound on different cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in phosphorylation states and signal transduction . Furthermore, This compound can affect gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the transcriptional landscape of the cell. These changes can impact cellular metabolism, including the flux of metabolites through various biochemical pathways.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . For example, it may act as an inhibitor of acetyl-CoA carboxylases, leading to reduced fatty acid synthesis and increased fatty acid oxidation. Additionally, This compound can interact with DNA-binding proteins, influencing gene expression by modulating the accessibility of transcriptional machinery to target genes. These molecular interactions are critical for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of This compound over time are important considerations in laboratory settings. This compound is generally stable under standard storage conditions, such as room temperature and inert atmosphere . Its effects on cellular function can change over time due to potential degradation or metabolic conversion. Long-term studies have shown that This compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades or is metabolized by cellular enzymes.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and improvement of cellular function . At higher doses, it can cause toxic or adverse effects, including respiratory irritation, skin irritation, and eye damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of This compound in preclinical studies.

Metabolic Pathways

This compound: is involved in several metabolic pathways, particularly those related to fatty acid metabolism. This compound interacts with enzymes such as acetyl-CoA carboxylases, influencing the synthesis and oxidation of long-chain fatty acids . Additionally, This compound can affect the levels of metabolites in these pathways, altering the overall metabolic flux and energy balance within the cell.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, This compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions are essential for understanding the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

This compound: exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . For example, This compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of This compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

tert-butyl N-ethyl-N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-14(10-6-8-13-9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRCDKUNLLBMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNCC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595533
Record name tert-Butyl ethyl(piperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313977-45-6
Record name tert-Butyl ethyl(piperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl ethyl(piperidin-4-yl)carbamate
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Synthesis routes and methods I

Procedure details

To a solution of 476 mg (1.42 mmol) of 1-benzyloxycarbonyl-4-(t-butoxycarbonylamino)piperidine from Step B and 0.24 mL (2.8 mmol) of ethyl iodide in 10 mL of DMF was added 85 mg (2.1 mmol) of 60% sodium hydride in mineral oil. The reaction was stirred for 16 h and was then poured into water and extracted three times with ether. The organic layers were each washed with a portion of water and brine, dried over sodium sulfate, combined and concentrated. The residue was purified by FC eluting with 15% ethyl acetate in hexanes to afford 409 mg of title compound.
Quantity
476 mg
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 476 mg (1.42 mmol) of 1-benzyloxycarbonyl-4-(t-butoxycarbonylamino)piperidine from Step B and 0.24 mL (2.8 mmol) of ethyl iodide in 10 mnL of DMF was added 85 mg (2.1 mmol) of 60% sodium hydride in mineral oil. The reaction was stirred for 16 h and was then poured into water and extracted three times with ether. The organic layers were each washed with a portion of water and brine, dried over sodium sulfate, combined and concentrated. The residue was purified by FC eluting with 15% ethyl acetate in hexanes to afford 409 mg of title compound.
Quantity
476 mg
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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